Pelcitoclax is classified as a dual inhibitor of the B-cell lymphoma-2 and B-cell lymphoma-extra-large proteins, which are anti-apoptotic regulators. The compound was developed through innovative prodrug strategies to enhance its therapeutic efficacy while minimizing side effects associated with direct inhibition of these targets . The molecular formula of Pelcitoclax is C57H66ClF4N6O11PS4, and it has a CAS Registry number of 1619923-36-2 .
The synthesis of Pelcitoclax involves complex organic chemistry techniques that include multiple reaction steps to construct its intricate molecular framework. While specific synthetic pathways are proprietary, the development process typically employs methods such as:
The synthesis requires careful optimization to ensure high yield and purity of the final product, which is crucial for its efficacy in clinical applications .
Pelcitoclax features a complex molecular structure characterized by several functional groups that contribute to its biological activity. Key structural components include:
The InChIKey for Pelcitoclax is QIOCQCYXBYUYLH-YACUFSJGSA-N, which helps in identifying its chemical structure in databases .
Pelcitoclax undergoes specific chemical reactions when interacting with its biological targets. These reactions include:
These interactions are crucial for its mechanism of action, ultimately leading to cancer cell death .
The mechanism of action of Pelcitoclax involves several key processes:
Clinical studies have shown that Pelcitoclax effectively disrupts protein complexes involved in cell survival, correlating with tumor growth inhibition .
Pelcitoclax exhibits several important physical and chemical properties:
These properties are essential for its formulation as an injectable drug and influence its pharmacokinetics in clinical settings .
Pelcitoclax is primarily being investigated for its therapeutic potential in treating various cancers, including:
Apoptosis, a genetically programmed cell death mechanism, maintains tissue homeostasis through the precise elimination of damaged or superfluous cells. The intrinsic (mitochondrial) pathway represents a central apoptotic cascade governed by BCL-2 family proteins. This pathway activates in response to intracellular stressors—DNA damage, oxidative stress, or growth factor deprivation—culminating in mitochondrial outer membrane permeabilization (MOMP). During MOMP, cytochrome c releases from mitochondrial intermembrane spaces into the cytosol, triggering apoptosome formation and caspase-9 activation, which subsequently executes cell death via effector caspases (caspase-3/7) [1] [3]. The BCL-2 protein family orchestrates MOMP through intricate interactions between three functional subgroups:
The balance between these factions determines cellular fate. Malignancies disrupt this equilibrium, often through overexpression of anti-apoptotic members, conferring survival advantages to cancer cells [1] [3].
Dysregulation of anti-apoptotic BCL-2 proteins constitutes a hallmark of cancer pathogenesis. The eponymous BCL-2 was first implicated in follicular lymphoma via t(14;18) translocation, leading to its pathological overexpression. Unlike classical oncogenes that drive proliferation, BCL-2 promotes tumorigenesis by inhibiting apoptosis, enabling cancer cell survival under physiological stressors [1] [5]. Similarly, BCL-xL overexpression is documented in solid tumors and hematologic malignancies, where it cooperates with oncogenes like MYC to enhance survival. MCL-1 amplification is prevalent in acute myeloid leukemia (AML) and multiple myeloma, often correlating with chemoresistance [1] [5]. These proteins exert oncogenic effects through:
Table 1: Anti-Apoptotic BCL-2 Family Proteins in Malignancies
Protein | Molecular Weight | Chromosomal Location | Cancer Associations | Non-Apoptotic Functions |
---|---|---|---|---|
BCL-2 | 26 kDa | 18q21.33 | Follicular lymphoma, CLL, DLBCL | Calcium homeostasis, Antioxidant effects |
BCL-xL | 30 kDa | 20q11.21 | NSCLC, multiple myeloma | ATP synthase modulation, ER-mitochondrial tethering |
MCL-1 | 37 kDa | 1q21.2 | AML, myeloma, hepatocellular carcinoma | Mitochondrial metabolism regulation |
Targeting anti-apoptotic BCL-2 proteins presented formidable challenges due to the necessity of disrupting protein-protein interactions (PPIs) at the hydrophobic BH3-binding groove. Early inhibitors like obatoclax exhibited low specificity and off-target effects. ABT-737, a potent BCL-2/BCL-xL/BCL-w inhibitor, demonstrated preclinical efficacy but poor oral bioavailability. Its successor, navitoclax (ABT-263), showed clinical activity but induced dose-limiting thrombocytopenia through BCL-xL inhibition in platelets, highlighting the therapeutic challenge of selectively targeting BCL-xL [1] [5].
Key innovations overcame these hurdles:
Venetoclax (ABT-199), the first FDA-approved selective BCL-2 inhibitor, validated BH3 mimetics in CLL and AML but faced limitations against tumors dependent on BCL-xL or MCL-1. This underscored the need for dual BCL-2/BCL-xL inhibitors like Pelcitoclax to broaden therapeutic applicability [1] [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7